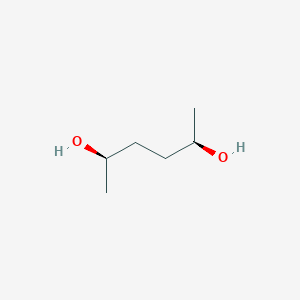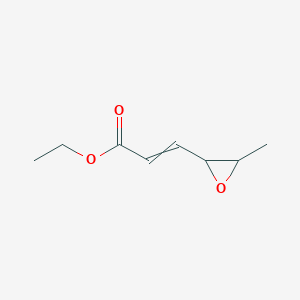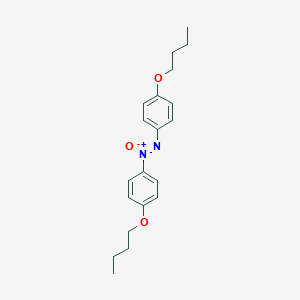
油酸油酰酯
描述
Oleyl stearate, also known as stearic acid oleyl ester, is a chemical compound formed by the esterification of oleyl alcohol and stearic acid. It is a waxy solid that is either colorless or slightly yellow. This compound is known for its excellent oxidative stability and resistance to high temperatures, making it valuable in various industrial applications .
科学研究应用
可生物降解表面活性剂
油酸油酰酯可用于制备可持续的油酸和硬脂酸基可生物降解表面活性剂 . 这些表面活性剂与传统表面活性剂相比,能够在较低浓度下自聚集形成胶束,并且易于生物降解 . 这些新型可再生表面活性剂的表面性质和生物降解速率取决于疏水尾部的性质 .
2. 油酸和硬脂酸基表面活性剂的合成 油酸油酰酯可用于合成油酸和硬脂酸基表面活性剂 . 该过程包括在无溶剂条件下,在催化量的对甲苯磺酸一水合物存在下,使2-溴乙醇和2-溴乙酸反应 .
3. 绿原酸 (CGA) 的疏水衍生物 油酸油酰酯可用于合成绿原酸 (CGA) 的疏水衍生物 . CGA 在疏水介质中的溶解度差,限制了其在食品、药物和化妆品行业的应用 . 为了克服这一问题,开发了一种在非催化和无溶剂条件下高效合成CGA油醇酯 (CGOA) 的方法 .
抗氧化剂应用
作用机制
Target of Action
Oleyl stearate, also known as stearic acid oleyl ester , is a type of fatty acid ester. The primary targets of fatty acid esters like oleyl stearate are often lipid bilayers of cells, where they can integrate and modify the physical properties of the membranes .
Mode of Action
It’s known that fatty acid esters can interact with cell membranes, altering their fluidity and permeability . This can affect the transport of substances across the cell membrane and potentially influence cellular processes.
Biochemical Pathways
Fatty acid esters are known to be involved in various biological processes, including the modulation of membrane properties and the regulation of signal transduction pathways .
Pharmacokinetics
As a fatty acid ester, it is likely to be absorbed in the gastrointestinal tract and distributed throughout the body, where it can be metabolized by enzymatic processes .
Result of Action
Changes in membrane fluidity and permeability caused by fatty acid esters can influence various cellular processes, potentially leading to changes in cell function .
Action Environment
The action of oleyl stearate can be influenced by various environmental factors. For example, the presence of other lipids can affect its integration into cell membranes. Additionally, factors such as temperature and pH can influence its stability and efficacy .
生化分析
Cellular Effects
The effects of oleyl stearate on cells are not well-documented. It is known that fatty acids and their derivatives can have various effects on cellular processes. For example, oleic acid, a component of oleyl stearate, has been shown to influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
It has been suggested that oleic acid, a component of oleyl stearate, can accumulate in lipid droplets over time, potentially influencing the stability and degradation of these structures .
Metabolic Pathways
Oleyl stearate is likely metabolized through the fatty acid metabolism pathway. This involves enzymes that break down the ester bond, releasing oleyl alcohol and stearic acid. These components can then be further metabolized by various enzymes in the body .
Subcellular Localization
As a lipid, it is likely to be found in areas of the cell where lipids accumulate, such as the lipid droplets or the membranes of cells .
准备方法
Synthetic Routes and Reaction Conditions: Oleyl stearate is typically synthesized through the esterification reaction between oleyl alcohol and stearic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is heated to around 150-200°C to facilitate the esterification process. The water formed during the reaction is continuously removed to drive the reaction to completion .
Industrial Production Methods: In industrial settings, the production of oleyl stearate involves the use of large-scale reactors where oleyl alcohol and stearic acid are mixed in the presence of an acid catalyst. The reaction is conducted under controlled temperature and pressure conditions to ensure high yield and purity of the product. The final product is then purified through distillation or crystallization processes .
化学反应分析
Types of Reactions: Oleyl stearate can undergo various chemical reactions, including:
Hydrogenation: The double bond in the oleyl group can be hydrogenated to form stearyl stearate.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Hydrolysis: Under acidic or basic conditions, oleyl stearate can be hydrolyzed to yield oleyl alcohol and stearic acid
Common Reagents and Conditions:
Hydrogenation: Catalysts such as palladium or
属性
IUPAC Name |
[(Z)-octadec-9-enyl] octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H70O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-36(37)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20-35H2,1-2H3/b19-17- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDZACXIVKPEAI-ZPHPHTNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCC=CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCC/C=C\CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H70O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80884981 | |
| Record name | Octadecanoic acid, (9Z)-9-octadecen-1-yl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17673-50-6 | |
| Record name | Oleyl stearate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17673-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octadecanoic acid, 9-octadecenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017673506 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecanoic acid, (9Z)-9-octadecen-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octadecanoic acid, (9Z)-9-octadecen-1-yl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-octadec-9-enyl stearate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.850 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OLEYL STEARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5E6VT6I0E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of oleyl stearate in cosmetics and pharmaceuticals?
A1: Oleyl stearate demonstrates potential in both cosmetic and pharmaceutical formulations.
- Cosmetics: Its excellent wetting behavior makes it valuable in creams and lotions. [, ] Research indicates its suitability as a component in nano-cosmeceuticals due to its ability to form stable nanoemulsions with desirable properties for skin application. []
- Pharmaceuticals: While research is ongoing, oleyl stearate's ability to form stable nanoemulsions with enhanced drug loading capacity suggests its potential as a drug delivery system. []
Q2: How is oleyl stearate synthesized for these applications?
A2: Oleyl stearate can be synthesized through enzymatic alcoholysis of various oils using lipase as a catalyst. One study successfully synthesized oleyl stearate from engkabang fat using Lipozyme® RM IM. [] This method highlights a sustainable approach to oleyl stearate production utilizing natural resources.
Q3: What factors influence the formation and stability of oleyl stearate-based nanoemulsions?
A3: The formation and stability of oleyl stearate nanoemulsions depend on several factors:
- Surfactant Type and Concentration: The choice of surfactant and its hydrophilic-lipophilic balance (HLB) value significantly impact the phase behavior and stability of oleyl stearate nanoemulsions. [, ]
- Oil Concentration: Studies show that the optimal amount of oleyl stearate for nanoemulsion formation varies depending on the overall formulation. []
- Stabilizer Presence: Incorporating stabilizers like hydrocolloids can significantly improve the stability of oleyl stearate nanoemulsions during storage and temperature variations. []
- Preparation Method: Employing high-energy emulsification methods can yield nano-sized particles, leading to more stable and desirable nanoemulsions. []
Q4: What are the potential implications of oleyl stearate's seborrhea-forming activity?
A4: Research indicates that oleyl stearate exhibits seborrhea-forming activity in rats. [] While this finding doesn't directly translate to humans, it raises important considerations for its topical application. Further research is necessary to:
Q5: What analytical techniques are relevant for characterizing oleyl stearate and its formulations?
A5: Several analytical methods are employed in characterizing oleyl stearate:
- Gas Chromatography: This technique is used to identify and quantify the fatty acid ester composition in synthesized oleyl stearate. [, ]
- Particle Size Analysis: Dynamic light scattering or similar techniques are crucial for determining the size distribution of nanoemulsions containing oleyl stearate, impacting stability and application properties. [, ]
- Zeta Potential Measurement: Assessing the surface charge of oleyl stearate nanoemulsions provides insights into their stability and potential for aggregation. []
- Rheological Studies: Understanding the flow behavior of formulations containing oleyl stearate, especially nanoemulsions, is crucial for optimizing their texture and application properties. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![3-methyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B101880.png)



